molecular formula C10H8FNO2 B13031335 Methyl 2-(5-cyano-2-fluorophenyl)acetate

Methyl 2-(5-cyano-2-fluorophenyl)acetate

Cat. No.: B13031335
M. Wt: 193.17 g/mol
InChI Key: MZCDKXCLTAEEQG-UHFFFAOYSA-N
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Description

Methyl 2-(5-cyano-2-fluorophenyl)acetate is an organic compound with the molecular formula C10H8FNO2 It is characterized by the presence of a cyano group and a fluorine atom attached to a phenyl ring, along with a methyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(5-cyano-2-fluorophenyl)acetate typically involves the esterification of 2-(5-cyano-2-fluorophenyl)acetic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(5-cyano-2-fluorophenyl)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2-(5-cyano-2-fluorophenyl)acetate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-(5-cyano-2-fluorophenyl)acetate involves its interaction with specific molecular targets. The cyano group and fluorine atom play crucial roles in its reactivity and binding affinity. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact pathways and molecular targets involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-(5-cyano-2-fluorophenyl)acetate is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and reactivity compared to its chloro, bromo, and iodo analogs. The fluorine atom enhances the compound’s stability and can influence its biological activity, making it a valuable compound for various applications .

Properties

Molecular Formula

C10H8FNO2

Molecular Weight

193.17 g/mol

IUPAC Name

methyl 2-(5-cyano-2-fluorophenyl)acetate

InChI

InChI=1S/C10H8FNO2/c1-14-10(13)5-8-4-7(6-12)2-3-9(8)11/h2-4H,5H2,1H3

InChI Key

MZCDKXCLTAEEQG-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC1=C(C=CC(=C1)C#N)F

Origin of Product

United States

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